![molecular formula C9H7ClN2O2 B2414597 6-氯-1H-吡咯并[2,3-b]吡啶-1-甲酸甲酯 CAS No. 143468-07-9](/img/structure/B2414597.png)

6-氯-1H-吡咯并[2,3-b]吡啶-1-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

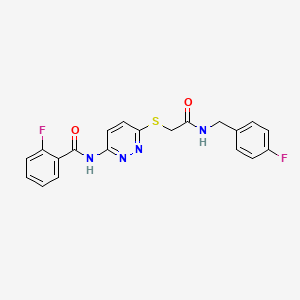

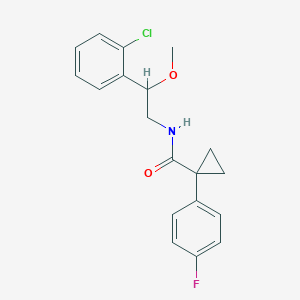

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the formula C9H7ClN2O2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H7ClN2O2 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical And Chemical Properties Analysis

The physical and chemical properties of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate include a molecular weight of 210.62 . It is a solid at room temperature . More specific properties like melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

Cancer Therapy

Field

This compound is used in the field of Cancer Therapy .

Application

“Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Method of Application

The specific method of application or experimental procedures are not detailed in the sources. However, it is mentioned that these compounds are synthesized and then evaluated for their biological activity .

Results

Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Field

This compound is used in the field of Endocrinology .

Application

Compounds similar to “methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

Method of Application

The specific method of application or experimental procedures are not detailed in the source .

Results

The results suggest that these compounds may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Kinase Inhibition

Field

This compound is used in the field of Biochemistry .

Application

Pyrrolopyrazine derivatives, which include “methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate”, have shown more activity on kinase inhibition . Kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a part in several cellular processes, including cell signaling, cellular transport, secretion, and protein regulation .

Results

According to the findings, 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Glucose Uptake Stimulation

Application

4-substituted 6-methyl-pyrrolo [3,4- c]pyridine-1,3 (2H)-dione derivatives effectively reduce blood glucose levels without affecting the concentration of circulating insulin . These compounds stimulate glucose uptake into muscle and fat cells .

Results

These compounds reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .

安全和危害

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

属性

IUPAC Name |

methyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)12-5-4-6-2-3-7(10)11-8(6)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPHTTJYZGPHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=CC2=C1N=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)

![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)